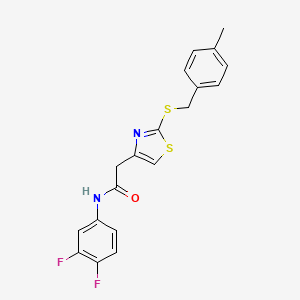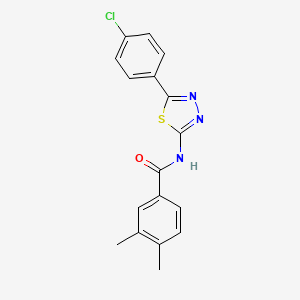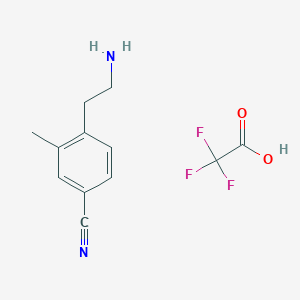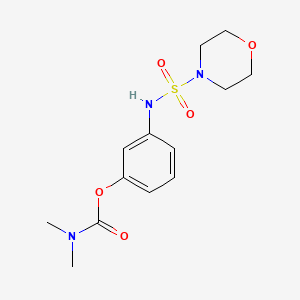![molecular formula C16H15ClN2O4 B2992838 Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate CAS No. 438015-44-2](/img/structure/B2992838.png)
Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a benzo[d][1,3]dioxole core, which is known for its stability and unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate typically involves a multi-step process. One common method starts with the preparation of the benzo[d][1,3]dioxole core, which can be achieved through the cyclization of catechol with formaldehyde. The resulting benzo[d][1,3]dioxole is then subjected to a series of reactions to introduce the 2-chlorophenylamino group and the ethyl carbamate moiety.
Cyclization of Catechol: Catechol is reacted with formaldehyde in the presence of an acid catalyst to form benzo[d][1,3]dioxole.
Amination: The benzo[d][1,3]dioxole is then reacted with 2-chloroaniline under basic conditions to introduce the 2-chlorophenylamino group.
Carbamoylation: Finally, the resulting intermediate is treated with ethyl chloroformate to form the ethyl carbamate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzo[d][1,3]dioxole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved may include the modulation of signal transduction pathways and the alteration of gene expression.
Comparaison Avec Des Composés Similaires
Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
2-Chlorophenylamino derivatives: Compounds with the 2-chlorophenylamino group but different core structures, which may exhibit different biological activities.
Ethyl carbamate derivatives: Compounds with the ethyl carbamate moiety but different aromatic cores, which can influence their pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
ethyl N-[2-(2-chloroanilino)-1,3-benzodioxol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-2-21-15(20)19-16(18-12-8-4-3-7-11(12)17)22-13-9-5-6-10-14(13)23-16/h3-10,18H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEIZUXOHRDAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1(OC2=CC=CC=C2O1)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2992761.png)
![3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992763.png)

![{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2992767.png)
![2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2992768.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-2,2-dimethyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2992769.png)
![2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid](/img/structure/B2992771.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2992772.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine](/img/structure/B2992773.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2992774.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea](/img/structure/B2992776.png)

